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R-Toloxatone

Cat. No.: B12560449
M. Wt: 207.23 g/mol
InChI Key: MXUNKHLAEDCYJL-SNVBAGLBSA-N
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Description

Historical Context of Toloxatone (B1682430) Discovery and Initial Research Significance

Toloxatone was first introduced as an antidepressant in France in 1984. nih.govpatsnap.comsmolecule.comwikipedia.org It was developed by Sanofi Aventis and marketed under the trade name Humoryl. patsnap.comwikipedia.org The initial research on toloxatone identified it as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). nih.govsmolecule.comwikipedia.org This mechanism of action was significant as it offered a more targeted approach compared to the older, non-selective monoamine oxidase inhibitors (MAOIs). patsnap.comsmolecule.com The development of toloxatone and similar compounds like moclobemide (B1677376) marked a step forward in creating antidepressants with potentially fewer dietary restrictions and a different side effect profile. nih.govwikipedia.org

The synthesis of toloxatone can be achieved through the reaction of glycidol (B123203) with m-toluidine, followed by cyclization with diethyl carbonate. wikipedia.orglookchem.com Alternative synthetic routes have also been developed, highlighting its importance as a target molecule in organic synthesis. rsc.orgacs.org Early studies demonstrated that toloxatone increases the levels of neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) in the brain by preventing their breakdown by MAO-A. nih.govpatsnap.comsmolecule.com

Enantiomeric Specificity: Focus on the (R)-Isomer of Toloxatone

Toloxatone is a racemic mixture, meaning it consists of equal amounts of two enantiomers: (R)-toloxatone and (S)-toloxatone. ebi.ac.uk Research has shown that the biological activity of toloxatone is stereoselective, with the (R)-enantiomer being the more potent inhibitor of MAO-A. semanticscholar.org

The (R)-isomer of toloxatone, (5R)-5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one, has been isolated and studied for its specific properties. nih.gov The higher potency of the (R)-enantiomer underscores the importance of stereochemistry in drug design and action, as the specific three-dimensional arrangement of the molecule significantly influences its interaction with the target enzyme. semanticscholar.org

Table 1: Inhibitory Constants (Ki) of Toloxatone Enantiomers for MAO-A and MAO-B

Compound MAO-A Ki (µM) MAO-B Ki (µM)
(R,S)-Toloxatone (racemic) 1.8 44
(R)-Toloxatone 0.8 38.9
(S)-Toloxatone 12.5 78.6

Data sourced from a study on 3-alkyloxazolidin-2-ones as reversible MAO inhibitors. semanticscholar.org

Overview of Reversible Monoamine Oxidase-A (MAO-A) Inhibitors in Research

(R)-Toloxatone belongs to a class of compounds known as reversible inhibitors of monoamine oxidase-A (RIMAs). nih.govwikipedia.org MAO-A is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters like serotonin and norepinephrine. patsnap.comjmb.or.kr By inhibiting MAO-A, RIMAs increase the levels of these neurotransmitters in the brain. nih.govsmolecule.com

Unlike older, irreversible MAOIs that form a permanent bond with the enzyme, RIMAs bind to MAO-A in a reversible manner. smolecule.comwikipedia.org This reversibility is a key feature, as it allows the enzyme's activity to be restored more quickly, potentially leading to a different safety and interaction profile. smolecule.compatsnap.comfrontiersin.org The development of selective and reversible MAO-A inhibitors like toloxatone and moclobemide was a significant advancement in the field. nih.govwikipedia.orgscirp.org Research in this area continues to explore new compounds with improved selectivity and efficacy. jmb.or.kr

Rationale for Continued Academic Investigation of (R)-Toloxatone

Despite the discontinuation of its clinical use in 2002, (R)-toloxatone remains a valuable tool in academic research for several reasons. wikipedia.org Its well-defined mechanism of action as a selective and reversible MAO-A inhibitor makes it a useful probe for studying the role of MAO-A in various physiological and pathological processes. ontosight.aicaymanchem.com

The stereospecificity of its enantiomers provides a clear example of how chirality can influence pharmacological activity, a fundamental concept in medicinal chemistry and chemical biology. semanticscholar.org Furthermore, the oxazolidinone scaffold present in toloxatone is a privileged structure in drug discovery, appearing in other important therapeutic agents. rsc.orgacs.org Continued investigation of (R)-toloxatone and its analogs can therefore provide insights into the structure-activity relationships of MAO-A inhibitors and inform the design of new therapeutic agents targeting this enzyme for a range of neurological and psychiatric conditions. frontiersin.orgresearchgate.netpositivepsychology.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B12560449 R-Toloxatone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3/t10-/m1/s1

InChI Key

MXUNKHLAEDCYJL-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C[C@@H](OC2=O)CO

Canonical SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CO

Origin of Product

United States

Chemical Synthesis and Derivation Pathways of R Toloxatone

Stereoselective Synthetic Methodologies for (R)-Toloxatone

The enantiomeric purity of (R)-Toloxatone is a critical factor, and as such, several stereoselective synthetic routes have been established. These methods primarily focus on the controlled formation of the chiral center in the oxazolidinone ring.

A prominent strategy for synthesizing chiral oxazolidinones involves the use of enantiopure glycidol (B123203) derivatives. researchgate.net The reaction of commercially available (R)-glycidyl butyrate (B1204436) with aryl carbamates can produce chiral oxazolidinone compounds with high enantiomeric excess. researchgate.net However, this particular method requires low temperatures (-78 °C) and the use of n-butyllithium. researchgate.net Another approach utilizes the cycloaddition of glycidol and isocyanates. researchgate.net Tetraarylphosphonium salts have been shown to effectively catalyze the reaction of glycidol with isocyanates to produce 4-hydroxymethyl-substituted oxazolidinones. researchgate.net

A noteworthy development in this area is the use of a cascade synthesis involving the ring-opening of epoxides. An efficient and scalable synthesis of 5-(hydroxymethyl)oxazolidin-2-ones has been reported using tert-butyl carbonate as a nucleophile in a Boc₂O-mediated epoxide ring-opening cascade. acs.org This method has been successfully applied to the gram-scale production of optically active intermediates crucial for the synthesis of compounds like Toloxatone (B1682430). acs.org The stereochemistry of the starting epoxide is retained, ensuring the optical purity of the final product. acs.org

Transition metal catalysis has emerged as a powerful tool in the asymmetric synthesis of organic molecules, including the precursors for (R)-Toloxatone. rsc.org These methods often provide high levels of enantioselectivity and catalytic efficiency. sioc-journal.cndiva-portal.org

Iron catalysis has also been explored for the regioselective synthesis of oxazolidinones from aziridines and carbon dioxide. acs.org An Fe-iminopyridine catalyst with an imidazole (B134444) functional group has shown promising efficiency at 50 °C and 10 bar CO₂ pressure. acs.org This system allows for the transformation of various aziridines with carboxylic acid-derived substituents into 5-carbonyl substituted oxazolidinone products. acs.org The reaction of (R,R)-1t to (R,R)-2t proceeded with 84% yield, showing retention of stereochemistry, which is consistent with a mechanism involving two consecutive Sₙ2 pathways. acs.org

In recent years, organocatalysis has gained significant traction as a sustainable and metal-free alternative for asymmetric synthesis. rsc.org Hydrogen-bond donor (HBD) catalytic systems have been utilized for the synthesis of enantiopure N-aryl-oxazolidinones. researchgate.net

A binary organocatalytic system employing squaramide as a hydrogen-bonding donor catalyst and tetrabutylammonium (B224687) iodide as a nucleophilic catalyst has been shown to efficiently promote the coupling of epoxides and isocyanates under solvent-free conditions. researchgate.net Another approach involves a halide-free pyridinolate-based binary organocatalyst for the aza-Payne-type rearrangement of epoxy amines and carbon dioxide under atmospheric pressure. researchgate.netrsc.org This ion pair organocatalyst, consisting of a positively charged hydrogen-bond donor (HBD⁺) and a negatively charged hydrogen bond acceptor (HBA⁻), has demonstrated high yields in the synthesis of oxazolidinones. researchgate.netrsc.org Specifically, a TBDH⁺/4-OP⁻ ion pair catalyst achieved an 84% yield in one hour. rsc.org The dual activation mechanism involves the polarization of the epoxy amine's oxygen atom by the N⁺–H and the activation of the N–H bond by the phenolate (B1203915) anion. researchgate.netrsc.org

Metal-Catalyzed Asymmetric Synthesis of Oxazolidinone Precursors

Development of Advanced Synthetic Strategies for Research Scale Production

The scalability of a synthetic route is a critical consideration for its practical application. Several of the methodologies developed for (R)-Toloxatone have been shown to be scalable. For instance, the aluminum-catalyzed cycloaddition of CO₂ with aziridines was successfully scaled up to a 20 mmol scale, yielding the desired oxazolidinone in 96% isolated yield. whiterose.ac.uk The catalyst could also be recovered and reused without a significant loss of activity. whiterose.ac.uk Similarly, the cascade synthesis using tert-butyl carbonate has been validated for gram-scale production. acs.org

A chemoenzymatic approach has also been developed for the commercial-scale synthesis of related chiral intermediates, utilizing immobilized porcine pancreatic lipase (B570770) for the kinetic resolution of rac-glycidyl butyrate. acs.org

Derivatization Strategies for Structural Modification

The oxazolidinone scaffold of toloxatone allows for various structural modifications to explore structure-activity relationships (SAR) and develop new analogues. arkat-usa.orgtandfonline.com One common strategy involves the modification of the N-aryl substituent. A variety of N-aryl-oxazolidinones have been synthesized from readily available N-aryl-carbamates and enantiopure epichlorohydrin (B41342) using lithium hydroxide (B78521) as a base at room temperature. arkat-usa.org

The 5-hydroxymethyl group is another key site for derivatization. For example, this group can be converted to an azidomethyl group, which serves as a precursor for other functionalities. researchgate.net The synthesis of 3-alkyl-5-(toluenesulfonyloxymethyl)oxazolidin-2-ones has been achieved by reacting the corresponding 5-hydroxymethyl derivative with p-toluenesulfonyl chloride. semanticscholar.org

Furthermore, the epoxide intermediates formed during some synthetic routes can be utilized for further derivatization. For example, nucleophilic ring-opening of an epoxide intermediate with sodium azide (B81097) can yield an azido-derivative, providing access to other biologically relevant oxazolidinones. arkat-usa.org

Molecular and Cellular Pharmacology of R Toloxatone

Reversible Inhibition Kinetics of Monoamine Oxidase A (MAO-A) by (R)-Toloxatone

Enzymatic Interaction Mechanisms with MAO-A Isoform

(R)-Toloxatone acts as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). drugbank.compatsnap.com This inhibition is a key mechanism in its pharmacological action. The reversibility of the inhibition has been demonstrated in studies where the enzyme's activity is recovered after the removal of the inhibitor. For instance, in dialysis experiments, the inhibition of MAO-A by toloxatone (B1682430) was substantially recovered, a characteristic of reversible inhibitors, in contrast to irreversible inhibitors like clorgyline where little recovery is observed. researchgate.net

The inhibitory potency of toloxatone on MAO-A has been quantified in various studies. One study reported an IC50 value of 6.71 ± 0.42 µM and a Ki of 1.34 µM for toloxatone's inhibition of human MAO-A. ljmu.ac.uk Another study reported a comparable IC50 value of 6.61 ± 0.06 μM. scienceopen.com The interaction of toloxatone with the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO has also been investigated through spectrophotometric and molecular orbital studies. drugbank.com

Table 1: Inhibitory Potency of Toloxatone against MAO-A

Parameter Reported Value Reference
IC50 6.71 ± 0.42 µM ljmu.ac.uk
Ki 1.34 µM ljmu.ac.uk
IC50 6.61 ± 0.06 µM scienceopen.com

Selectivity Profile Against MAO-B and Other Monoamine Metabolism Enzymes

(R)-Toloxatone demonstrates a high degree of selectivity for the MAO-A isoform over the MAO-B isoform. ebi.ac.ukpatsnap.com Studies have shown that toloxatone effectively inhibits MAO-A while having a negligible effect on MAO-B activity. ebi.ac.uk This selectivity is a crucial aspect of its pharmacological profile, as MAO-A and MAO-B have different substrate specificities and are involved in the metabolism of different neurotransmitters. patsnap.com MAO-A primarily metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B is more involved in the breakdown of phenethylamine (B48288) and dopamine (B1211576). patsnap.comwikipedia.org

The selectivity of inhibitors for MAO-A versus MAO-B is influenced by structural differences in the active sites of the two enzymes, specifically involving key amino acid residues. nih.govmdpi.com In preclinical studies, toloxatone did not affect the activity of MAO-B in the whole brain of rats. ebi.ac.uk This selective action on MAO-A allows for a more targeted modulation of specific neurotransmitter systems.

Neurotransmitter Modulation in Preclinical Models

Impact on Synaptic Monoamine Concentrations (Serotonin, Norepinephrine, Dopamine) in Brain Regions

By inhibiting MAO-A, (R)-Toloxatone leads to an increase in the synaptic concentrations of key monoamine neurotransmitters. patsnap.com Preclinical studies in rats have demonstrated that oral administration of toloxatone results in elevated cerebral concentrations of norepinephrine, dopamine, and 5-hydroxytryptamine (serotonin). ebi.ac.uk Concurrently, the concentrations of their respective metabolites were found to be reduced, which is consistent with the inhibition of their primary metabolic enzyme, MAO-A. ebi.ac.uk This modulation of monoamine levels is believed to be the basis for its antidepressant effects. patsnap.com

The increase in monoamine neurotransmitters in specific brain regions is a central aspect of the therapeutic action of MAO-A inhibitors. nih.gov These neurotransmitters are crucial for regulating mood, cognition, and emotional responses. mdpi.com The prefrontal cortex, hippocampus, and striatum are key brain areas where changes in monoamine levels have been observed following the administration of MAO-A inhibitors. mdpi.com

Table 2: Effect of Toloxatone on Cerebral Monoamine Concentrations in Rats

Neurotransmitter Effect on Concentration Reference
Norepinephrine Increased ebi.ac.uk
Dopamine Increased ebi.ac.uk
5-Hydroxytryptamine (Serotonin) Increased ebi.ac.uk

Evaluation of Monoamine Reuptake Transporter Modulation

Studies have shown that toloxatone's mechanism of action is distinct from that of monoamine reuptake inhibitors. ebi.ac.uk Research in rat brain synaptosomes has indicated that toloxatone does not alter the synaptosomal uptake processes of norepinephrine, dopamine, or serotonin. ebi.ac.uk This finding distinguishes its pharmacological profile from that of tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), which primarily act by blocking the reuptake transporters for these neurotransmitters. ump.edu.pl Therefore, the increase in synaptic monoamine concentrations observed with toloxatone is attributed to the inhibition of their degradation by MAO-A, rather than an effect on their reuptake.

Intracellular Signaling Pathways and Downstream Biochemical Cascades

The modulation of monoamine neurotransmitter levels by (R)-Toloxatone can initiate a cascade of downstream intracellular signaling events. While direct research on the specific intracellular signaling pathways modulated by (R)-Toloxatone is limited, the effects of increased monoamine levels on these pathways are well-documented for other MAO inhibitors and antidepressants. These pathways are crucial for neuronal survival, growth, and synaptic plasticity. ecronicon.net

Elevated levels of neurotransmitters like serotonin and norepinephrine can influence several key signaling cascades, including:

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, particularly the extracellular signal-regulated kinase (ERK) pathway, is involved in mood regulation and the therapeutic effects of antidepressants. ecronicon.netnih.gov Activation of this pathway is linked to the neurogenic effects of these drugs. ecronicon.net

Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR Pathway: This pathway is often dysregulated in cancer cells and is also implicated in neuronal processes. researchgate.net Some research suggests that MAO inhibitors can modulate this pathway. researchgate.net

cAMP Response Element-Binding Protein (CREB): This transcription factor is a well-established player in the pathophysiology of depression. ecronicon.net Increased monoamine levels can lead to the activation of CREB, which in turn regulates the expression of genes involved in neuroplasticity, such as brain-derived neurotrophic factor (BDNF). mdpi.com

These signaling pathways represent the complex intracellular mechanisms through which the initial pharmacological action of (R)-Toloxatone—the inhibition of MAO-A—is translated into longer-term changes in neuronal function and, ultimately, its therapeutic effects. bennington.edu

Structure Activity Relationship Sar Studies and Analogue Design for Mao a Inhibition

Elucidation of Key Structural Features for (R)-Toloxatone's MAO-A Affinity and Selectivity

(R)-Toloxatone, chemically known as (R)-5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one, possesses a distinct molecular framework that is essential for its selective and reversible inhibition of MAO-A. nih.gov SAR studies have identified several key structural components that contribute to its affinity and selectivity:

The Oxazolidinone Core: This five-membered heterocyclic ring is a fundamental scaffold for MAO inhibitory activity. researchgate.net It serves as a rigid backbone, positioning the other crucial substituents in the correct orientation for interaction with the enzyme's active site.

The N-Aryl (3-Methylphenyl) Group: The presence of an aromatic ring at the N3 position of the oxazolidinone core is critical for potent MAO-A inhibition. researchgate.net The 3-methylphenyl group in toloxatone (B1682430) fits into a hydrophobic pocket within the MAO-A active site. The position and nature of the substituent on this aryl ring significantly influence both potency and selectivity.

The 5-Hydroxymethyl Group: The substituent at the C5 position of the oxazolidinone ring plays a vital role in the molecule's interaction with the enzyme. The hydroxymethyl group of toloxatone is involved in forming hydrogen bonds with specific amino acid residues in the active site, contributing to its binding affinity.

Stereochemistry at C5: The stereochemical configuration at the C5 chiral center is a major determinant of selectivity for MAO-A versus MAO-B. The (R)-enantiomer of toloxatone exhibits significantly higher affinity for MAO-A compared to the (S)-enantiomer. researchgate.net

A pharmacophore model for MAO-A inhibitors derived from compounds including toloxatone suggests the importance of features like two hydrophobic aromatic rings, a hydrogen bond donor, and a hydrogen bond acceptor atom. nih.gov

Design and Synthesis of Novel Oxazolidinone Analogues and Derivatives

Building upon the SAR insights from toloxatone, researchers have designed and synthesized numerous analogues to explore the chemical space around the oxazolidinone scaffold and to develop improved MAO-A inhibitors.

Alterations to the 3-methylphenyl group have been a key focus of analogue design. Studies have shown that replacing the aryl group with an alkyl group leads to a significant decrease in MAO-A inhibitory potency, highlighting the necessity of the N-aryl moiety for strong inhibition. researchgate.net Further modifications on the aryl ring itself, such as changing the position or nature of the substituent, can fine-tune the compound's activity and selectivity. For instance, the development of analogues with different substitutions on the phenyl ring has been a strategy to enhance potency and explore interactions within the enzyme's hydrophobic pocket. researchgate.net

The stereochemistry at the C5 position is a critical factor for selective MAO-A inhibition. The (R)-configuration is consistently favored for high MAO-A affinity in toloxatone and its close analogues. researchgate.net For example, (R)-Toloxatone has a Ki value of 0.8 µM for MAO-A, whereas (S)-Toloxatone is significantly less potent with a Ki of 12.5 µM for the same enzyme. researchgate.net This stereoselectivity underscores the specific spatial arrangement required for optimal interaction with the MAO-A active site. Synthetic strategies have been developed to produce enantiomerically pure (R)- and (S)-isomers to systematically evaluate their biological activity. researchgate.net

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. In the context of toloxatone analogues, researchers have explored replacing parts of the oxazolidinone core. For example, pyrrole (B145914) analogues of toloxatone have been synthesized, where the 3-phenyl group is replaced by a 1H-pyrrol-1-yl group. acs.org One such analogue, (R)-5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone, was found to be 78-fold more potent than toloxatone as an MAO-A inhibitor. acs.org These studies demonstrate that while the oxazolidinone ring is a robust scaffold, thoughtful bioisosteric modifications can lead to significant gains in potency. researchgate.net

Stereochemical Influences at the 5-Hydroxymethyl Position

Computational Chemistry and Molecular Docking in Ligand-Enzyme Interactions

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools for understanding the interactions between oxazolidinone inhibitors and MAO-A at a molecular level.

Molecular docking simulations have been used to predict the binding poses of toloxatone and its analogues within the active site of MAO-A. nih.gov These studies have shown that the oxazolidinone ring tends to bind in the aromatic cage near the flavin cofactor (FAD). nih.gov The N-aryl group occupies a hydrophobic cavity, and the substituent at the C5 position can form hydrogen bonds with key residues like Asn181. nih.govcapes.gov.br For instance, docking studies of (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione, a toloxatone analogue, revealed that it binds in close proximity to FAD in MAO-A, engaging in π-alkyl interactions with Tyr407 and Phe352. nih.gov

QSAR models have been developed to correlate the physicochemical properties of a series of inhibitors with their biological activity. nih.gov These models help to identify the key structural features that are most important for MAO-A inhibition and can be used to predict the activity of novel, unsynthesized compounds.

Comparative Analysis of SAR with Other Reversible MAO-A Inhibitors (e.g., Moclobemide (B1677376), Cimoxatone (B1669037), Befloxatone)

The SAR of toloxatone and its analogues can be better understood by comparing it with other reversible MAO-A inhibitors (RIMAs).

Moclobemide: A benzamide (B126) derivative, moclobemide has a different core structure from the oxazolidinones. However, like toloxatone, it is a reversible and selective MAO-A inhibitor. scienceopen.com The morpholine (B109124) ring in moclobemide is a key feature for its activity. researchgate.net Comparative studies help to understand how different chemical scaffolds can achieve similar biological effects.

Cimoxatone: A close analogue of toloxatone, cimoxatone is also an oxazolidinone-based RIMA. scirp.org It shares the same core structure but differs in the substituent on the N-aryl ring. SAR studies comparing toloxatone and cimoxatone have provided valuable information on the influence of the N-aryl substituent on potency and selectivity.

Befloxatone (B1667909): Another potent and selective RIMA from the oxazolidinone class, befloxatone further underscores the importance of this scaffold for MAO-A inhibition. mdpi.combepls.com Comparative analysis of the SAR of toloxatone, cimoxatone, and befloxatone reveals how subtle modifications to the oxazolidinone framework can lead to significant differences in inhibitory profiles. researchgate.net

Table of MAO-A Inhibition Data for Toloxatone and Related Compounds

CompoundTypeMAO-A IC50 (µM)MAO-A Ki (µM)Selectivity for MAO-A
(R)-ToloxatoneReversible Inhibitor0.93 selleckchem.com0.8 researchgate.netSelective
(S)-ToloxatoneReversible Inhibitor-12.5 researchgate.netLess Selective
MoclobemideReversible Inhibitor--Highly Selective researchgate.net
CimoxatoneReversible Inhibitor---
BefloxatoneReversible Inhibitor--Highly Selective mdpi.com
DecursinReversible Inhibitor1.89 capes.gov.br0.17 capes.gov.brSelective
WogoninReversible Inhibitor6.35 capes.gov.br0.56 capes.gov.br-
(R)-5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinoneReversible Inhibitor--78-fold more potent than toloxatone acs.org
(5R)-3-phenyl-5-methyl-2,4-oxazolidinedioneReversible Inhibitor-0.16 nih.govSelective

Preclinical Pharmacological Profiling and Mechanistic Investigations in Animal Models

In Vivo Studies of (R)-Toloxatone's Central Nervous System Effects

In vivo investigations in animal models have been critical in understanding the physiological and behavioral consequences of (R)-Toloxatone administration, directly linking its mechanism of action to its effects on the central nervous system.

Neurochemical Alterations in Specific Brain Regions

(R)-Toloxatone, through its selective and reversible inhibition of monoamine oxidase A (MAO-A), induces significant changes in the neurochemical landscape of the brain. Studies in rats have demonstrated that oral administration of toloxatone (B1682430) leads to a reversible inhibition of type A MAO in the whole brain, without affecting the activity of type B MAO. caymanchem.com This targeted enzyme inhibition results in a notable increase in the cerebral concentrations of key monoamine neurotransmitters. Specifically, levels of noradrenaline, dopamine (B1211576), and 5-hydroxytryptamine (serotonin) were found to be elevated following toloxatone treatment. caymanchem.com Concurrently, the concentrations of their respective metabolites were reduced. caymanchem.com This alteration of brain amine metabolism is a direct consequence of the inhibition of their primary degradation pathway by MAO-A. caymanchem.com It has also been shown that toloxatone does not interfere with the synaptosomal uptake processes of these amines, indicating that its primary mechanism of action is the inhibition of their breakdown. caymanchem.com

The table below summarizes the observed neurochemical changes in the rat brain following treatment with (R)-Toloxatone.

Brain RegionNeurotransmitter/MetaboliteEffect
Whole BrainNoradrenalineIncreased
Whole BrainDopamineIncreased
Whole Brain5-Hydroxytryptamine (Serotonin)Increased
Whole BrainMonoamine MetabolitesReduced

Assessment in Established Animal Models of Neurological and Neuropsychiatric Disorders

The therapeutic potential of (R)-Toloxatone has been explored in a range of animal models that aim to replicate aspects of human neurological and neuropsychiatric conditions.

The antidepressant-like effects of (R)-Toloxatone have been evaluated using well-established behavioral paradigms in rodents, such as the forced swim test. caymanchem.comnih.govscienceopen.com This test is a widely used screening tool for potential antidepressant compounds, where a reduction in immobility time is indicative of an antidepressant-like effect. nih.govmdpi.comkopfinstruments.com In mice, (R)-Toloxatone has been shown to decrease the duration of immobility in the forced swim test. caymanchem.com This finding is consistent with the known mechanism of action of MAO-A inhibitors, which increase the synaptic availability of monoamines implicated in the regulation of mood. nih.gov The forced swim test, while not a direct model of depression, has good predictive validity for the efficacy of antidepressant treatments. nih.govkopfinstruments.com

The table below presents the findings of (R)-Toloxatone in an animal model of depression-like behavior.

Animal ModelKey FindingImplication
Forced Swim Test (Mice)Decreased immobility timeSuggests antidepressant-like activity

The inhibition of MAO-A is a therapeutic strategy that has been considered for neurodegenerative disorders, particularly Parkinson's disease. nih.gov Animal models are crucial for investigating the potential neuroprotective effects of compounds like (R)-Toloxatone. nih.govnih.govresearchgate.net Common models for Parkinson's disease involve the use of neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce the degeneration of dopaminergic neurons, mimicking a key pathological feature of the disease. nih.govnih.govresearchgate.net While the general class of MAO-A inhibitors has been studied for their neuroprotective potential, specific studies detailing the effects of (R)-Toloxatone in these established neurodegenerative models are not extensively documented in the reviewed literature. However, the known role of MAO-A in the metabolism of dopamine and the generation of oxidative stress provides a strong rationale for its investigation in such models. nih.gov

Models of Affective Disorders (e.g., Depression-like Behaviors)

Pharmacokinetic and Brain Penetration Studies in Animal Species

The therapeutic efficacy of a centrally acting drug is highly dependent on its ability to cross the blood-brain barrier and achieve sufficient concentrations in the brain. Pharmacokinetic studies of (R)-Toloxatone have been conducted in animal species to characterize its absorption, distribution, metabolism, and excretion, with a particular focus on its brain penetration.

In studies with anesthetized rabbits, intravenously administered toloxatone exhibited a biexponential decline in plasma concentration over time. The compound was found to have a short terminal half-life. A key finding from these studies is the efficient penetration of toloxatone into the central nervous system. The highest concentrations of toloxatone in the cerebrospinal fluid (CSF) were observed within 15 minutes after administration. Furthermore, the level of toloxatone in the CSF was found to be equal to the concentration of unbound toloxatone in the plasma, and its decline in the CSF mirrored that in the plasma. This suggests that the passage of toloxatone across the blood-brain barrier is likely mediated by passive diffusion. The average plasma protein binding of toloxatone was approximately 30%.

The table below summarizes the pharmacokinetic parameters of (R)-Toloxatone in rabbits.

ParameterValueAnimal Species
Terminal Half-Life41.5 - 47.4 minRabbit
Total Clearance79 - 106 mL/minRabbit
Volume of Distribution5.4 - 5.8 LRabbit
Plasma Protein Binding~30%Rabbit
CSF PenetrationCSF levels equal to unbound plasma levelsRabbit

Evaluation of Enzyme Recovery Kinetics and Duration of Action In Vivo

A defining characteristic of (R)-Toloxatone is its reversible inhibition of MAO-A. researchgate.net This reversibility has significant implications for its duration of action and safety profile. In vitro studies using dialysis have demonstrated a substantial recovery of MAO-A activity after inhibition by toloxatone, confirming the reversible nature of the binding. e-lactancia.org In these experiments, the recovery of MAO-A activity after inhibition by toloxatone was comparable to that of other reversible inhibitors and stood in stark contrast to the lack of recovery seen with irreversible inhibitors like clorgyline. e-lactancia.org

While direct in vivo studies detailing the precise time course of MAO-A enzyme activity recovery following (R)-Toloxatone administration were not extensively found in the reviewed literature, the in vitro data strongly support a relatively short duration of action that is dependent on the continued presence of the drug. This is a key feature of reversible MAO-A inhibitors, which allows for a more rapid return of normal enzyme function upon drug clearance compared to irreversible inhibitors.

The table below highlights the findings related to the reversibility of (R)-Toloxatone's enzyme inhibition.

Experimental ModelFindingConclusion
In Vitro DialysisSubstantial recovery of MAO-A activity after removal of toloxatoneConfirms the reversible nature of MAO-A inhibition

Advanced Analytical and Bioanalytical Methodologies for R Toloxatone Research

Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis in Biological Matricesnih.govbioanalysis-zone.comnih.gov

The quantitative determination of Toloxatone (B1682430) and its metabolites in complex biological matrices such as plasma, whole blood, and cerebrospinal fluid heavily relies on the coupling of liquid chromatography (LC) with mass spectrometry (MS). nih.govbioanalysis-zone.comoup.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) provide the necessary separation of the analyte from endogenous components, while mass spectrometry offers sensitive and specific detection. nih.govscienceopen.com

Historically, HPLC with UV detection was a common method for determining Toloxatone concentrations. nih.govscienceopen.com However, the advent of LC-MS/MS has significantly improved sensitivity and specificity, allowing for the quantification of Toloxatone at therapeutic concentrations. nih.govoup.com For instance, an LC-MS/MS method has been developed for the simultaneous determination of several antidepressant drugs, including Toloxatone, in whole blood, demonstrating a limit of quantification of 2 ng/mL. oup.com These methods typically involve a liquid-liquid extraction step to isolate the analytes from the biological matrix before chromatographic separation and detection. oup.com

The stability of analytes during the bioanalytical process is a critical consideration. nih.gov For Toloxatone, which has shown susceptibility to degradation under certain conditions, ensuring stability during sample collection, processing, and storage is paramount to obtaining accurate quantitative data. nih.govnih.gov

LC-ESI-MS/MS Applications in Forced Degradation Studies and Metabolite Profilingnih.govresearchgate.netmdpi.comlcms.cznih.gov

Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is an indispensable tool for studying the degradation of (R)-Toloxatone and identifying its metabolites. nih.govresearchgate.netmdpi.comlcms.cznih.gov Forced degradation studies, which expose the drug to stress conditions like acidic, basic, oxidative, and photolytic environments, are essential for understanding its intrinsic stability and degradation pathways. nih.govmdpi.comresearchgate.net

A comprehensive study on Toloxatone utilized a UHPLC system coupled with an ESI-Q-TOF mass spectrometer to investigate its forced degradation. nih.govresearchgate.net The high mass accuracy of the Q-TOF analyzer allowed for the precise determination of the elemental composition of the degradation products. nih.govscienceopen.com This research identified eight distinct degradation products formed under various stress conditions, with the compound being particularly susceptible to basic hydrolysis, oxidative conditions, and UVC irradiation. nih.govresearchgate.netresearchgate.net The structures of these unknown degradation products were elucidated by analyzing their MS/MS fragmentation spectra. nih.govresearchgate.netnih.gov

Metabolite profiling, another critical aspect of drug development, also benefits immensely from LC-MS/MS techniques. mdpi.comlcms.cznih.gov These studies help in identifying the metabolic fate of a drug candidate by characterizing the structures of its metabolites in biological samples. mdpi.com For Toloxatone, analytical methods involving the separation of ¹⁴C-labelled Toloxatone and its urinary metabolites have been described, utilizing a combination of thin-layer chromatography and reversed-phase HPLC for separation prior to mass spectrometric analysis. researchgate.netebi.ac.uk

Table 1: Identified Degradation Products of Toloxatone from Forced Degradation Studies

Degradation ProductStress Condition(s)Key Findings
TP5 & TP6 UVC IrradiationFormed exclusively under UVC light exposure. nih.gov
TP7 UV-VIS IrradiationCharacteristic product of UV-VIS light stress. nih.gov
TP8 Basic HydrolysisThe sole product identified under basic conditions. nih.gov

This table summarizes key findings from forced degradation studies on Toloxatone, highlighting the conditions under which specific transformation products (TPs) were formed. nih.gov

Development of Stability-Indicating Methods for Research Formulationsnih.govnih.govijpsr.comchemmethod.commdpi.com

A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and formulation excipients. nih.govijpsr.comchemmethod.com The development of such methods is a regulatory requirement and crucial for ensuring the quality and shelf-life of pharmaceutical formulations. ijpsr.com

For (R)-Toloxatone, the development of a stability-indicating method involves subjecting the drug to forced degradation to generate potential degradants. nih.govmdpi.com An appropriate chromatographic method, typically RP-HPLC or UHPLC, is then developed to achieve adequate separation between the intact drug and all significant degradation products. nih.govnih.gov The method described by Skibiński et al. for analyzing Toloxatone's forced degradation products serves as a foundation for a stability-indicating assay. nih.govmdpi.com This UHPLC-Q-TOF-MS method demonstrated the ability to separate eight degradation products from the parent compound, a key requirement for a stability-indicating method. nih.govscienceopen.comresearchgate.net

Validation of the stability-indicating method is performed according to ICH guidelines and includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov The specificity is proven by demonstrating that the analyte's peak is free from interference from degradants and placebo components. nih.gov

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Inhibition Studiesnih.govacs.orgassaygenie.comjmb.or.krmdpi.comosti.govthermofisher.comsigmaaldrich.comchemrxiv.orgnih.gov

Spectrophotometric and fluorometric assays are fundamental techniques for studying the interaction of (R)-Toloxatone with its primary target, MAO-A. nih.govacs.orgassaygenie.com These assays measure enzyme activity by monitoring the change in absorbance or fluorescence of a substrate or a product of the enzymatic reaction. nih.govosti.govchemrxiv.org

For MAO-A, a common continuous spectrophotometric assay uses kynuramine (B1673886) as a substrate. nih.govjmb.or.krnih.govacs.org MAO-A catalyzes the oxidation of kynuramine to 4-hydroxyquinoline, and the rate of formation of this product can be monitored by measuring the increase in absorbance at approximately 316 nm. nih.govjmb.or.kr To determine the inhibitory potential of (R)-Toloxatone, the assay is performed in the presence of varying concentrations of the inhibitor, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated. nih.govacs.org

Fluorometric assays offer an alternative with often higher sensitivity. acs.orgassaygenie.comosti.gov These assays can utilize substrates that, upon enzymatic conversion, produce a fluorescent product. thermofisher.comchemrxiv.orgnih.gov For instance, MAO inhibitor screening kits are available that rely on the MAO-catalyzed reaction with a substrate like p-tyramine, leading to the production of hydrogen peroxide. The hydrogen peroxide is then used in a subsequent reaction to generate a highly fluorescent product, which can be measured at specific excitation and emission wavelengths (e.g., λex = 535 nm, λem = 587 nm). acs.orgassaygenie.com The degree of inhibition by (R)-Toloxatone can be quantified by the reduction in the fluorescence signal. acs.org

Table 2: Common Methods for MAO-A Inhibition Assays

Assay TypeSubstrateDetection PrincipleWavelength (nm)
Spectrophotometric KynuramineMeasures formation of 4-hydroxyquinoline. nih.govjmb.or.krnih.gov~316
Fluorometric p-TyramineMeasures H₂O₂ production via a fluorescent probe. assaygenie.comEx: 530-535 / Em: 585-587

This table outlines the principles of common assay types used to determine the inhibitory activity of compounds like (R)-Toloxatone against MAO-A.

Radioligand Binding Assays for Receptor and Transporter Interactionsoncodesign-services.comeuropeanpharmaceuticalreview.comnih.govnih.gov

Radioligand binding assays are a highly sensitive and quantitative tool used to characterize the interaction of a compound with specific receptors or transporters. oncodesign-services.comeuropeanpharmaceuticalreview.comnih.gov This technique employs a radiolabeled ligand (a molecule with a radioactive isotope) that has a high affinity for the target of interest. oncodesign-services.com The principle is to measure the ability of an unlabeled compound, such as (R)-Toloxatone, to compete with and displace the radioligand from its binding site. nih.govnih.gov

The assay involves incubating a preparation containing the target receptor or transporter (e.g., cell membranes) with a fixed concentration of the radioligand and varying concentrations of the test compound. europeanpharmaceuticalreview.comnih.gov After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. europeanpharmaceuticalreview.com The amount of radioactivity bound to the filter, representing the receptor-bound radioligand, is then quantified using a scintillation counter. oncodesign-services.com

The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be determined. nih.gov The Ki value reflects the affinity of the compound for the receptor. While (R)-Toloxatone's primary mechanism is MAO-A inhibition, radioligand binding assays would be crucial to assess its selectivity by investigating potential off-target binding to various neurotransmitter receptors and transporters. This helps in building a comprehensive pharmacological profile and predicting potential side effects. For instance, the (R)-enantiomer of a related compound has been shown to have its specificity validated using competitive radioligand displacement assays.

Future Directions and Unexplored Research Avenues for R Toloxatone

Investigation of Epigenetic and Gene Expression Modulation by (R)-Toloxatone

Epigenetics involves heritable changes in gene expression that occur without altering the DNA sequence itself. These modifications, including DNA methylation and histone modifications, act as a crucial regulatory layer, controlling which genes are turned on or off. The potential for pharmacological agents to influence these epigenetic marks is an exciting frontier in medicine.

Future research into (R)-toloxatone should systematically investigate its capacity to modulate the epigenome. Antidepressant medications are hypothesized to exert some of their long-term effects by inducing changes in gene expression and synaptic plasticity, potentially through epigenetic mechanisms. While direct studies on (R)-toloxatone are scarce, the broader class of MAO inhibitors has been shown to regulate gene expression. A key area of inquiry would be to determine if (R)-toloxatone can alter DNA methylation patterns, particularly in the promoter regions of genes critical for neuroplasticity, such as Brain-Derived Neurotrophic Factor (BDNF). Furthermore, examining its impact on histone modifications could reveal how it might influence chromatin accessibility and the transcription of genes involved in cellular resilience and stress response.

Table 1: Potential Areas of Epigenetic Investigation for (R)-Toloxatone

Research Area Description Potential Impact
DNA Methylation Analysis Assessing changes in the methylation of CpG islands in the promoter regions of key neuronal genes after (R)-toloxatone exposure. Could reveal novel gene targets and pathways influenced by (R)-toloxatone, providing a deeper understanding of its long-term effects on brain function.
Histone Modification Profiling Analyzing post-translational modifications of histone proteins (e.g., acetylation, methylation) to see if (R)-toloxatone alters chromatin structure and accessibility. May elucidate the mechanisms by which (R)-toloxatone regulates the expression of genes involved in neuroprotection and mood regulation.

| Non-coding RNA Expression | Investigating whether (R)-toloxatone affects the levels of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are key regulators of gene expression. | Could uncover a new layer of regulatory control exerted by (R)-toloxatone, linking it to broader cellular processes. |

Role in Neuroinflammation and Oxidative Stress Pathways

Neuroinflammation and oxidative stress are increasingly recognized as key players in the pathology of numerous central nervous system (CNS) disorders. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, leading to cellular damage. The brain is particularly vulnerable to such damage due to its high oxygen consumption and lipid content.

The catalytic cycle of monoamine oxidase inherently produces hydrogen peroxide (H₂O₂), a significant source of ROS. Consequently, all MAO inhibitors possess intrinsic antioxidant potential by reducing this production. Future research should quantify the specific effects of (R)-toloxatone on the markers of oxidative stress and neuroinflammation. Studies could measure levels of lipid peroxidation products like malondialdehyde (MDA) and the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in brain tissue following (R)-toloxatone administration.

Furthermore, investigating the effect of (R)-toloxatone on the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a promising avenue. The Nrf2 pathway is a primary regulator of endogenous antioxidant responses, inducing the expression of numerous protective genes. Determining if (R)-toloxatone can activate Nrf2 would provide a mechanistic basis for a potent, indirect antioxidant effect.

Table 2: Investigating the Role of (R)-Toloxatone in Neuroinflammation and Oxidative Stress

Pathway/Marker Research Question Potential Therapeutic Implication
Pro-inflammatory Cytokines Does (R)-toloxatone administration reduce the expression or release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in preclinical models? Potential use in disorders with a strong neuroinflammatory component, such as Alzheimer's disease or multiple sclerosis.
Oxidative Stress Markers Can (R)-toloxatone decrease levels of oxidative damage markers (e.g., 8-OHdG, MDA) and enhance the activity of antioxidant enzymes (e.g., SOD, catalase) in the brain? Could serve as a neuroprotective agent in conditions marked by excessive oxidative stress, like stroke and neurodegenerative diseases.
Nrf2 Pathway Activation Does (R)-toloxatone treatment lead to the activation of the Nrf2 signaling pathway and the upregulation of its target antioxidant genes? Suggests a mechanism for enhancing the brain's own defense systems against oxidative damage.

| Glial Cell Modulation | Can (R)-toloxatone influence the activation state of microglia and astrocytes, key players in the neuroinflammatory response? | Potential to dampen chronic neuroinflammation, which is detrimental in many neurological conditions. |

Exploration of Combination Therapy Potential in Preclinical Disease Models

Given the multifactorial nature of many CNS and systemic diseases, combination therapy is often a more effective strategy than monotherapy. Exploring the synergistic potential of (R)-toloxatone with other therapeutic agents could unlock new treatment paradigms.

Preclinical studies have already shown that some MAO-A inhibitors can work additively or synergistically with other drugs. For instance, in prostate cancer models, the MAO-A inhibitor clorgyline showed enhanced growth-inhibitory effects when combined with the antiandrogen drug enzalutamide. Similarly, in melanoma models, the MAO inhibitor phenelzine (B1198762) demonstrated superior anti-tumor efficacy when combined with anti-PD-1 immunotherapy. A clinical study investigating the pharmacokinetic interaction between toloxatone (B1682430) and the tricyclic antidepressant amitriptyline (B1667244) found the interaction to be minor, suggesting the potential for safe co-administration under clinical supervision.

Future preclinical research could test (R)-toloxatone in combination with:

Other psychotropic medications to assess potential for enhanced efficacy in treatment-resistant depression.

Chemotherapeutic agents in various cancer models, building on the promising results seen with other MAOIs.

Anti-inflammatory drugs in models of neurodegenerative or autoimmune diseases.

Agents targeting other aspects of neurodegenerative diseases , such as cholinesterase inhibitors in Alzheimer's models.

Development of Advanced Delivery Systems for Targeted Research Applications

The efficacy of a drug is often limited by its ability to reach its target site in sufficient concentrations. For CNS drugs like (R)-toloxatone, crossing the blood-brain barrier (BBB) is a major challenge. Advanced drug delivery systems offer a way to overcome this and other pharmacokinetic hurdles, providing powerful tools for research applications.

Developing novel formulations for (R)-toloxatone could allow for more precise mechanistic studies. For instance, encapsulating the drug in nanoparticles could enhance its BBB penetration and allow for targeted delivery to specific brain regions. This would enable researchers to dissect the region-specific effects of MAO-A inhibition. Other promising technologies include transdermal delivery systems, which can provide steady drug release and improve bioavailability, and cyclodextrin-based formulations, which can enhance solubility and stability.

Table 3: Advanced Delivery Systems for (R)-Toloxatone Research

Delivery System Potential Application Research Benefit
Nanoparticle Carriers Encapsulating (R)-toloxatone to improve its transport across the BBB and potentially target it to specific cell types (e.g., neurons vs. glia). Enables more precise investigation of the drug's site of action and reduces peripheral side effects in preclinical models.
Intranasal Delivery Formulating (R)-toloxatone for direct nose-to-brain delivery. Bypasses the BBB, allowing for rapid onset of action and facilitating studies on the acute CNS effects of the drug.

| Prodrug Strategies | Modifying the (R)-toloxatone molecule (e.g., by attaching it to a carbohydrate) to create an inert prodrug that is activated only at the target site. | Improves solubility and allows for controlled release, providing a more refined tool for pharmacological studies. |

Application in Novel Disease Models Beyond Traditional Neuropsychiatry

The role of MAO-A extends beyond neurotransmitter metabolism, with growing evidence implicating it in the pathology of other diseases. This opens up the possibility of repurposing (R)-toloxatone for indications outside of depression.

A significant area of interest is oncology. Elevated MAO-A expression has been linked to the progression of several cancers, including prostate, brain, and lung cancer. Preclinical studies have shown that MAO-A inhibitors can suppress tumor growth and enhance the efficacy of chemotherapy and immunotherapy. Therefore, testing (R)-toloxatone in various syngeneic and xenograft cancer models is a logical next step.

Another critical area is neurodegenerative diseases. The enzymatic activity of MAO contributes to oxidative stress and the formation of toxic aldehydes, both of which are implicated in neuronal cell death. MAO inhibitors have demonstrated neuroprotective effects in models of Alzheimer's and Parkinson's disease. Specifically, they have been shown to modulate the processing of amyloid-beta precursor protein (APP) and limit glial cell activation, suggesting a role in mitigating key pathological features of Alzheimer's. Evaluating (R)-toloxatone in transgenic mouse models of these diseases could validate its potential as a disease-modifying agent.

Mechanistic Insights into Potential Neuroprotective Effects

A fundamental future direction is to unravel the specific molecular mechanisms behind the potential neuroprotective properties of (R)-toloxatone. While reducing oxidative stress is a key component, other mechanisms are likely at play, and some may be independent of MAO-A inhibition itself.

Research should focus on the impact of (R)-toloxatone on critical cell signaling pathways. For example, studies on other MAO inhibitors like rasagiline (B1678815) have shown they can activate pro-survival signaling cascades involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).

A crucial area of investigation is the regulation of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Future studies could use cell culture models to determine if (R)-toloxatone can shift this balance in favor of survival by upregulating Bcl-2 or inhibiting the release of cytochrome c from the mitochondria, a key step in the apoptotic cascade. Understanding these intricate mechanisms will be vital for positioning (R)-toloxatone as a potential neuroprotective therapeutic.

Q & A

Q. What are the validated analytical methods for quantifying R-Toloxatone in pharmacokinetic studies?

To quantify this compound, researchers typically employ high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). These methods require calibration curves using standardized reference materials and validation for parameters like linearity, precision, and accuracy. Detailed protocols for sample preparation (e.g., plasma protein precipitation) and chromatographic conditions (column type, mobile phase) should follow reproducibility guidelines outlined in experimental methodology standards .

Q. How is this compound synthesized, and what are the critical purity assessment steps?

Synthesis of this compound involves a multi-step organic reaction, often starting with substituted benzophenone derivatives. Key steps include cyclization and chiral resolution to isolate the R-enantiomer. Purity is assessed via melting point analysis, nuclear magnetic resonance (NMR) spectroscopy, and chiral HPLC. Researchers must document all synthetic intermediates and characterize final products using spectral data (e.g., IR, 1^1H/13^13C NMR) to meet peer-review criteria .

Q. What in vitro models are commonly used to study this compound’s mechanism of action?

Primary models include enzyme inhibition assays (e.g., monoamine oxidase-A activity measurements) and receptor-binding studies using radiolabeled ligands. Experimental design should specify substrate concentrations, incubation times, and controls (e.g., blank reactions, reference inhibitors). Data interpretation requires normalization to baseline activity and statistical validation (e.g., Student’s t-test) to confirm significance .

Advanced Research Questions

Q. How can researchers optimize this compound’s bioavailability through formulation design?

Advanced strategies involve nanoparticle encapsulation or co-crystallization to enhance solubility. Researchers must conduct factorial design experiments to evaluate variables like excipient ratios and processing conditions. Bioavailability studies in animal models should compare area under the curve (AUC) and maximum concentration (CmaxC_{\text{max}}) between formulations, using ANOVA for multi-group comparisons .

Q. What methodologies address contradictions in reported metabolic pathways of this compound across species?

Discrepancies between in vitro (e.g., microsomal assays) and in vivo (rodent models) data require cross-validation using isotope-labeled tracer studies and LC-MS/MS metabolite profiling. Researchers should apply mechanistic pharmacokinetic modeling to reconcile differences, incorporating enzyme kinetics and tissue distribution parameters .

Q. How can computational models predict this compound’s off-target interactions?

Molecular docking and molecular dynamics simulations are used to screen against protein databases (e.g., PDB). Researchers must validate predictions with in vitro selectivity panels, ensuring force field parameters and binding affinity thresholds align with experimental data. Transparent reporting of software settings (e.g., AutoDock Vina scoring functions) is critical for reproducibility .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression (e.g., log-dose vs. response) with software like GraphPad Prism is standard. Researchers must report IC50_{50}/EC50_{50} values with 95% confidence intervals and assess goodness-of-fit (e.g., R2R^2). Outlier detection methods (e.g., Grubbs’ test) ensure data integrity .

Q. How should researchers handle batch-to-batch variability in this compound toxicity assays?

Implement quality control protocols, including internal standards and replicate testing. Use mixed-effects models to account for batch variability in statistical analysis. Meta-analyses of historical data can identify trends and establish acceptable variance thresholds .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to preclinical studies of this compound?

Adhere to institutional animal care protocols (IACUC) and ARRIVE guidelines for experimental design transparency. For human cell lines, verify ethical sourcing and consent documentation. Data sharing via repositories (e.g., ChEMBL) enhances reproducibility .

Q. How can researchers ensure computational studies of this compound are reproducible?

Publish raw data (e.g., docking scores, simulation trajectories) in supplementary materials. Use version-controlled software and document all parameters (e.g., grid box dimensions in docking). Peer-review checklists like MDARE improve reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.